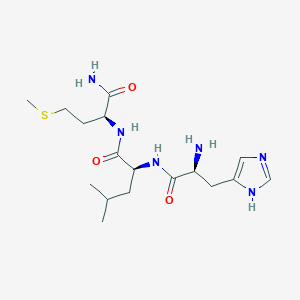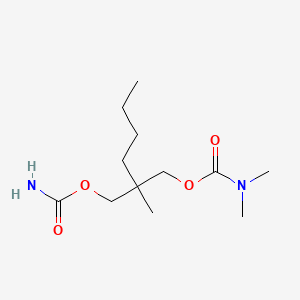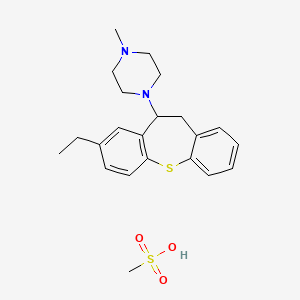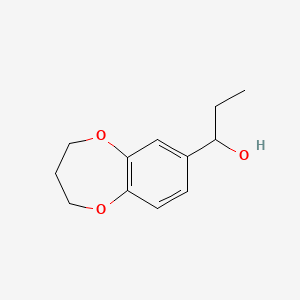
1,4-Dimethylcinnolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethylcinnolinium iodide is a chemical compound that belongs to the class of cinnolinium salts. These compounds are known for their unique structural properties and potential applications in various fields of science and industry. The compound is characterized by the presence of a cinnoline ring system with methyl groups at the 1 and 4 positions, and an iodide ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethylcinnolinium iodide can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dimethylcinnoline with iodine in the presence of a suitable solvent. The reaction typically requires controlled conditions, such as a specific temperature and reaction time, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
1,4-Dimethylcinnolinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cinnolinium salts.
科学的研究の応用
1,4-Dimethylcinnolinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other cinnolinium derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 1,4-dimethylcinnolinium iodide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through various mechanisms, such as:
Binding to specific receptors: Interacting with cellular receptors to modulate biological responses.
Inhibition of enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Induction of oxidative stress: Generating reactive oxygen species that can lead to cellular damage and apoptosis.
類似化合物との比較
Similar Compounds
Similar compounds to 1,4-dimethylcinnolinium iodide include other cinnolinium salts with different substituents, such as:
- 1,4-Dimethylcinnolinium chloride
- 1,4-Dimethylcinnolinium bromide
- 1,4-Dimethylcinnolinium sulfate
Highlighting Uniqueness
This compound is unique due to its specific structural features and the presence of the iodide ion, which can influence its reactivity and applications. The compound’s distinct properties make it suitable for various scientific and industrial applications, setting it apart from other cinnolinium salts.
特性
CAS番号 |
32621-25-3 |
|---|---|
分子式 |
C10H11IN2 |
分子量 |
286.11 g/mol |
IUPAC名 |
1,4-dimethylcinnolin-1-ium;iodide |
InChI |
InChI=1S/C10H11N2.HI/c1-8-7-11-12(2)10-6-4-3-5-9(8)10;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChIキー |
GZPMOXHVRZHHAB-UHFFFAOYSA-M |
正規SMILES |
CC1=CN=[N+](C2=CC=CC=C12)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)

![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)





![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)


